Cyclopropanesulfonyl fluoride

Catalog No.
S3326658
CAS No.
822-49-1
M.F
C3H5FO2S
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropanesulfonyl fluoride

CAS Number

822-49-1

Product Name

Cyclopropanesulfonyl fluoride

IUPAC Name

cyclopropanesulfonyl fluoride

Molecular Formula

C3H5FO2S

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C3H5FO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2

InChI Key

XPOPREDCDIARJH-UHFFFAOYSA-N

SMILES

C1CC1S(=O)(=O)F

Canonical SMILES

C1CC1S(=O)(=O)F

Organic Synthesis, Chemical Biology, Drug Discovery and Materials Science

Protein–Protein Interactions and Covalent Protein Drugs

Fluorosulfonylation

Development of New Synthetic Methods

Cyclopropanesulfonyl fluoride is a small molecule containing a cyclopropane ring (three-membered carbon ring), a sulfonyl group (SO2), and a fluorine atom (F). It is thought to be synthetically derived but information on its natural origin is limited []. The sulfonyl fluoride motif (SO2F) has emerged as a promising linker for attaching small molecules to biomolecules like proteins and nucleic acids []. This potential for bioconjugation is driving research into its properties and applications.


Molecular Structure Analysis

The key feature of cyclopropanesulfonyl fluoride is the combination of the strained cyclopropane ring and the electron-withdrawing sulfonyl fluoride group. The cyclopropane ring creates ring strain, making the molecule more reactive. The sulfonyl fluoride group is highly electronegative, pulling electron density away from the surrounding atoms and influencing its reactivity [].


Chemical Reactions Analysis

Specific information on the synthesis of cyclopropanesulfonyl fluoride is not readily available in scientific literature. However, its structure suggests potential synthetic routes involving reactions between cyclopropane derivatives and sulfonyl fluoride precursors [].

Due to its limited research history, detailed information on the reactivity of cyclopropanesulfonyl fluoride is scarce. However, based on its functional groups, it is expected to undergo reactions typical of sulfonyl fluorides, such as nucleophilic substitution reactions where the fluorine atom is replaced by another nucleophile [].

As mentioned earlier, the primary interest in cyclopropanesulfonyl fluoride lies in its potential as a bioconjugation tool. The sulfonyl fluoride group is known to react with nucleophiles present in amino acids (protein building blocks) and nucleotides (nucleic acid building blocks), forming stable covalent bonds. This allows researchers to attach cyclopropanesulfonyl fluoride-modified molecules to biomolecules for various applications []. The specific mechanism of action within biological systems will depend on the attached molecule and its intended function.

  • Nucleophilic Substitution: The sulfonyl fluoride moiety can undergo nucleophilic attack, leading to the formation of sulfonamides or other derivatives. This reaction is facilitated by the electrophilic nature of the sulfur atom in the sulfonyl group .
  • Fluorination Reactions: Cyclopropanesulfonyl fluoride can serve as a precursor for generating fluorinated compounds through deoxofluorination methods, which convert hydroxyl or other functional groups into fluorides .
  • Cyclization Reactions: The compound can participate in cyclization processes, leading to the formation of complex cyclic structures that are of interest in medicinal chemistry .

The biological activity of cyclopropanesulfonyl fluoride is noteworthy, particularly in the context of its potential as a pharmacological agent. Research indicates that compounds with sulfonyl fluoride groups can exhibit inhibitory effects on various enzymes, including proteases and kinases. These interactions are often facilitated by the electrophilic nature of the sulfonyl fluoride, which can form covalent bonds with nucleophilic sites on target proteins .

Several methods have been developed for synthesizing cyclopropanesulfonyl fluoride:

  • Direct Fluorination: This method involves the direct introduction of fluorine into cyclopropane derivatives under controlled conditions. Although effective, this approach may require careful handling due to the reactivity of fluorine .
  • Sulfonation followed by Fluorination: Cyclopropane can be first sulfonated to form a sulfonyl chloride, which is then converted to the corresponding sulfonyl fluoride using reagents such as sulfur tetrafluoride or diethylaminosulfur trifluoride .
  • Cyclization of Precursor Compounds: A more recent approach involves the cyclization of precursors that contain both nitrile and sulfonyl fluoride functionalities. This method allows for greater control over reaction conditions and yields .

Cyclopropanesulfonyl fluoride has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds, including pharmaceuticals that target specific enzymes .
  • Material Science: The compound is utilized in developing new materials with enhanced properties due to its unique structure and reactivity.
  • Chemical Research: Cyclopropanesulfonyl fluoride is used as a reagent in organic synthesis, facilitating the formation of complex molecules through various transformations .

Studies on cyclopropanesulfonyl fluoride have focused on its interaction with biological macromolecules. The compound's ability to form covalent bonds with nucleophilic residues in proteins has been investigated, highlighting its potential as a tool for probing enzyme mechanisms and designing inhibitors. Such interactions are crucial for understanding its biological implications and optimizing its use in therapeutic contexts .

Several compounds share structural similarities with cyclopropanesulfonyl fluoride, each exhibiting unique properties:

Compound NameStructure TypeKey Features
Cyclobutanesulfonyl fluorideFour-membered ringHigher strain energy; different reactivity profile
2-Pyridinesulfonyl fluorideAromatic ringEnhanced stability; used in asymmetric synthesis
Sulfur tetrafluorideSimple sulfur-fluorideHighly reactive; used primarily for fluorination reactions
Cyclohexanesulfonyl fluorideSix-membered ringLower strain; broader application scope

Cyclopropanesulfonyl fluoride stands out due to its three-membered ring structure, which imparts unique strain and reactivity characteristics not found in larger cyclic compounds. Its ability to participate in diverse reactions while maintaining stability under specific conditions makes it particularly valuable in synthetic chemistry.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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